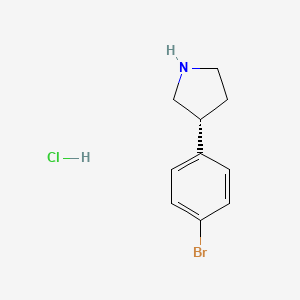
(4R,5S)-4,5-Dihydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of hydroxyl groups at the 4 and 5 positions of the piperidin-2-one ring makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxypiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or an epoxide, using chiral reducing agents. For example, the reduction of a diketone with a chiral borane complex can yield the desired dihydroxypiperidinone with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve the desired stereochemistry. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4R,5S)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups present in the molecule make it susceptible to oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions can produce various alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(4R,5S)-4,5-Dihydroxypiperidin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. In medicine, derivatives of this compound have shown potential as therapeutic agents for various diseases .
Mécanisme D'action
The mechanism of action of (4R,5S)-4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (4R,5S)-4,5-Dihydroxypiperidin-2-one include other dihydroxypiperidinones and piperidine derivatives. Examples include (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (4R,5S)-dethiobiotin .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(4R,5S)-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
Clé InChI |
RJRCRXCFFUVWAN-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H]([C@H](CNC1=O)O)O |
SMILES canonique |
C1C(C(CNC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


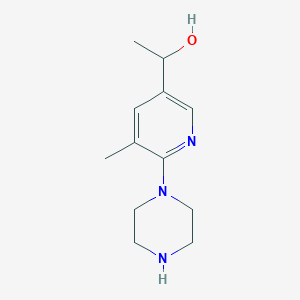
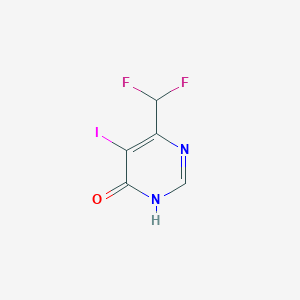
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
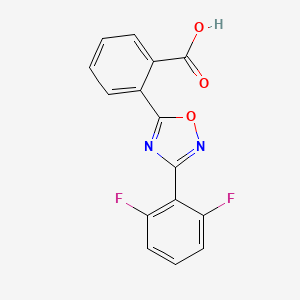

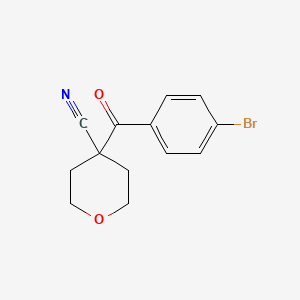
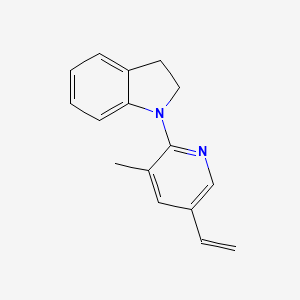



![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)

